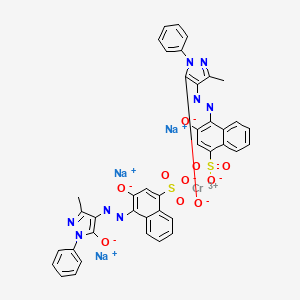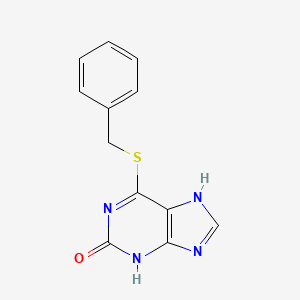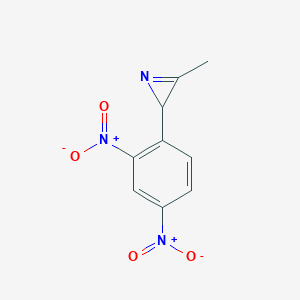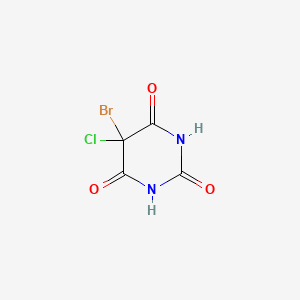
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The direct fluorination method involves the use of fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) to introduce fluorine atoms into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of crop-protection products and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the additional fluorine atoms at the 2 and 6 positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has two chlorine atoms and one trifluoromethyl group, making it structurally similar but with different substitution patterns.
5,6,8-Trifluoroquinolines: These compounds contain multiple fluorine atoms and a quinoline ring, offering similar chemical properties.
Uniqueness
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various applications, particularly in the development of agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6HClF5N |
|---|---|
Molecular Weight |
217.52 g/mol |
IUPAC Name |
3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |
InChI Key |
ZMJLUWZDJQGOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


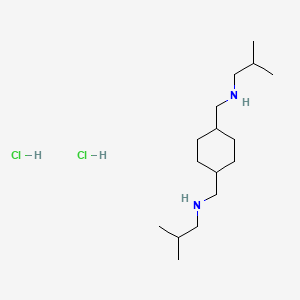

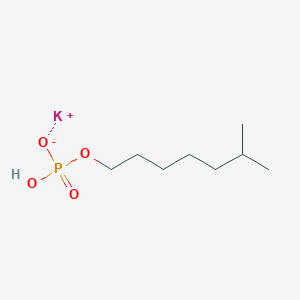
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
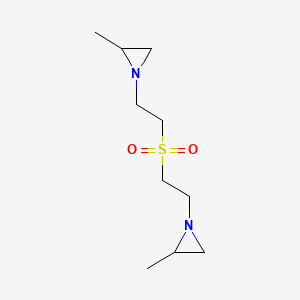
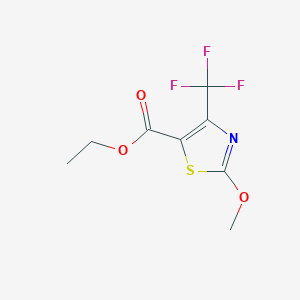

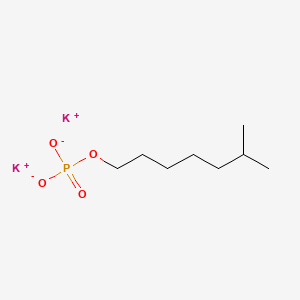
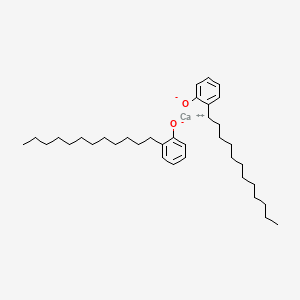
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
